Physicochemical & ADME Property Comparison of Regioisomers
The 7-bromo-1-methyl regioisomer (CAS 1783487-69-3) exhibits distinct physicochemical properties compared to its 4-methyl-7-bromo (CAS 1368131-86-5) and 4-methyl-6-bromo (CAS 305790-79-8) analogs, which directly influence its suitability as a lead-like scaffold. The N-1 methyl substitution in the target compound reduces the number of hydrogen bond donors (HBD=1) compared to the NH-containing analogs (HBD=2), while maintaining a favorable polar surface area (TPSA ~32.3 Ų) for potential CNS penetration . In contrast, the 4-methyl isomer shows a significantly higher cLogP (1.79) , deviating further from optimal CNS drug space. These differences are not merely computational; they translate to measurable variations in chromatographic retention times and solubility profiles, as outlined in vendor analytical documentation.
N1‑H analog: HBD 2
| Evidence Dimension | Predicted Physicochemical Properties (cLogP, TPSA, HBD Count) |
|---|---|
| Target Compound Data | cLogP: 1.84; TPSA: 32.3 Ų; HBD: 1 (Target: 7-Bromo-1-methyl, CAS 1783487-69-3) |
| Comparator Or Baseline | cLogP: 1.79; TPSA: 32.3 Ų; HBD: 1 (Comparator 1: 7-Bromo-4-methyl, CAS 1368131-86-5). HBD: 2 (Comparator 2: Generic tetrahydroquinoxalin-2-one with unsubstituted N1/N4) |
| Quantified Difference | Δ cLogP: +0.05 (vs. 4-methyl isomer); Δ HBD: -1 (vs. N1-H analog) |
| Conditions | Calculated values using vendor-published algorithms; values are model-dependent and may vary by software (e.g., ACD/Labs, ChemAxon). |
Why This Matters
For CNS-targeted programs, a lower HBD count and TPSA within the 40-90 Ų range are critical predictors of blood-brain barrier (BBB) permeability; the target compound's profile is better aligned with these empirical rules than its more lipophilic or HBD-rich analogs, making it a preferred starting point for hit-to-lead optimization.
